(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWFIUAXSWCIK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510409 | |
| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32908-40-0 | |
| Record name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
The preparation of (R)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:
- Chiral synthesis or resolution techniques to obtain the (R)-enantiomer.
- Reduction of suitable precursors such as nitronaphthalene derivatives or imines.
- Catalytic hydrogenation under controlled conditions.
- Salt formation with hydrochloric acid to yield the hydrochloride salt.
Stereoselective Synthesis via Sulfinyl Imines and Asymmetric Reduction
A robust and scalable method for preparing chiral tetrahydronaphthalen-1-amines involves:
- Formation of sulfinyl imines from tetralone derivatives and chiral sulfinamides.
- Stereoselective reduction of these imines using hydroboration reagents such as 9-Borabicyclo[3.3.1]nonane (9-BBN).
- This method yields (R)-configured amines with excellent stereochemical purity (>99.9% ee) and high chemical purity (~99.7% by HPLC).
- The process has been demonstrated at multikilogram scale, providing over 50% overall yield, suitable for industrial applications.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of sulfinyl imine | (S)-Tetralone + (R)-tert-butylsulfinamide | Chiral sulfinyl imine intermediate |
| 2 | Stereoselective reduction | 9-BBN in suitable solvent | (R)-1,2,3,4-tetrahydronaphthalen-1-amine |
| 3 | Salt formation | HCl | This compound |
Reductive Amination and Catalytic Hydrogenation Route
Another preparation strategy involves:
- Reductive amination of chiral amine intermediates with aldehydes under acidic conditions using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- Catalytic hydrogenation of the resulting imines or amines over palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure.
- Subsequent salt formation with hydrochloric acid to obtain the hydrochloride salt.
This method has been applied to related tetrahydronaphthalene derivatives and can be adapted for the this compound synthesis.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reductive amination | Chiral amine + propionaldehyde + NaBH4 or Na(OAc)3BH in acidic medium | Molar ratio amine:aldehyde ~1:1.8 |
| 2 | Catalytic hydrogenation | Pd/C catalyst, H2 gas, 10-20 atm, room temp | Reaction time 4-6 hours, monitored by HPLC |
| 3 | Salt formation | Addition of concentrated HCl | Yield ~87%, purity >98% (HPLC) |
This approach, while effective, may involve multiple high-pressure hydrogenation steps, which require careful safety considerations.
Resolution of Racemic Mixtures
Chiral resolution methods have also been reported, involving:
- Preparation of racemic tetrahydronaphthalen-1-amine.
- Resolution using chiral acids such as (R)- or (S)-o-chloromandelic acid.
- Isolation of the desired (R)-enantiomer salt followed by free amine recovery and salt formation.
This method is less favored for large-scale synthesis due to additional steps and lower overall efficiency but remains useful for obtaining enantiomerically pure material.
Data Summary Table of Preparation Methods
Research Findings and Considerations
- The sulfinyl imine method is preferred for large-scale production due to its stereoselectivity and fewer hazardous steps.
- The reductive amination/hydrogenation route offers flexibility in substrate scope but involves multiple hydrogenation steps under pressure, increasing operational risk.
- Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are critical to confirming stereochemistry and purity.
- Computational methods have been used to optimize reaction conditions and predict stereochemical outcomes, enhancing the efficiency of these syntheses.
Scientific Research Applications
1.1. Anti-Tuberculosis Activity
One of the most promising applications of (R)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is in the development of novel anti-tuberculosis agents. Recent studies have identified tetrahydronaphthalene amides (THNAs), which include this compound, as effective inhibitors of the mycobacterial ATP synthase enzyme. This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis (M.tb), making it a valid target for drug development.
- Key Findings:
- THNAs exhibited potent in vitro growth inhibition of M.tb with minimal inhibitory concentrations (MICs) lower than 1 µg/mL.
- Some derivatives showed improved pharmacokinetic profiles compared to existing treatments like bedaquiline, addressing concerns related to persistence and side effects associated with current therapies .
1.2. Cholinesterase Inhibition
Another significant application of this compound is in the design of cholinesterase inhibitors for Alzheimer's disease treatment. Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is recognized as an effective strategy for enhancing cholinergic neurotransmission.
- Research Highlights:
- Novel analogues based on tetrahydronaphthalene scaffolds have been synthesized and evaluated for their ability to inhibit AChE and BChE.
- Structure-activity relationship studies indicate that specific substitutions on the tetrahydronaphthalene core can significantly enhance inhibitory potency against these enzymes .
2.1. Optimization of Drug Candidates
SAR studies are crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity.
| Compound | Modification | Activity Level | Notes |
|---|---|---|---|
| THNA 1 | Methyl group at position 5 | High | Potent against M.tb |
| THNA 2 | Ethyl group at position 8 | Moderate | Improved selectivity |
| THNA 3 | Hydroxyl substitution | Low | Reduced activity |
These findings suggest that careful structural modifications can lead to compounds with enhanced therapeutic profiles.
3.1. Development of Anti-TB Agents
A comprehensive study involving the synthesis and evaluation of various THNA derivatives demonstrated that certain compounds not only inhibited M.tb growth effectively but also exhibited favorable safety profiles in preclinical models.
3.2. Alzheimer’s Disease Research
In another case study focusing on Alzheimer's disease, researchers synthesized a series of tetrahydronaphthalene derivatives and tested their efficacy as cholinesterase inhibitors. The results indicated that some compounds achieved IC50 values lower than those of established drugs like donepezil.
Mechanism of Action
The mechanism of action of ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the ®-configuration, which may affect its biological activity.
1-Naphthylamine: An aromatic amine with different reactivity and applications.
2-Naphthylamine: Another aromatic amine with distinct properties.
Uniqueness: ®-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall reactivity. This stereochemistry can lead to different pharmacological profiles compared to its non-chiral or differently substituted counterparts.
Biological Activity
(R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, applications in pharmaceutical development, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHN·HCl. It is characterized by a tetrahydronaphthalene core structure, which contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Neurological Effects : The compound is noted for its potential in developing treatments for neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly serotonin receptors.
- Receptor Interactions : Research indicates that this compound can act as a ligand for various receptors, including serotonin (5-HT) receptors. Its agonistic activity at these receptors suggests a role in modulating mood and anxiety-related pathways .
- Pharmacological Applications : It serves as an intermediate in the synthesis of drugs targeting conditions such as depression and anxiety disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system (CNS) applications .
Case Studies
- Serotonin Receptor Agonism : A study focused on the design of selective serotonin 5-HT receptor agonists demonstrated that compounds similar to (R)-1,2,3,4-tetrahydronaphthalen-1-amine exhibit high affinity and selectivity for these receptors. The findings suggest that modifications to the tetrahydronaphthalene structure could enhance receptor binding and efficacy .
- Neuroprotective Properties : Investigations into the neuroprotective effects of related compounds have shown that they can mitigate oxidative stress and reduce neuronal damage in models of neurodegeneration. This highlights the potential of this compound in treating neurodegenerative diseases .
Tables of Biological Activity
| Biological Activity | Description |
|---|---|
| Serotonin Receptor Agonism | Acts on 5-HT receptors influencing mood and anxiety pathways |
| Neuroprotective Effects | Reduces oxidative stress and neuronal damage |
| Pharmaceutical Intermediate | Key role in synthesizing drugs for neurological disorders |
| Potential for CNS Applications | Ability to cross the blood-brain barrier enhances therapeutic efficacy |
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound binds to serotonin receptors with varying affinities depending on structural modifications. This binding can lead to downstream signaling effects that influence neurotransmitter release and neuronal excitability.
- Oxidative Stress Modulation : By interacting with cellular pathways involved in oxidative stress responses, it may protect against cellular damage associated with neurodegenerative conditions.
Chemical Reactions Analysis
Acylation Reactions
This compound readily undergoes acylation to form amide derivatives. The primary amine reacts with acylating agents under controlled conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Ethyl formate | 80°C, 14 hours | N-Formyl derivative | 63% | |
| Trifluoroacetic anhydride | 0–20°C, DCM, triethylamine | N-Trifluoroacetylated derivative | 80% |
Experimental data from demonstrates that ethyl formate achieves selective formylation without requiring protective groups, while trifluoroacetic anhydride efficiently introduces electron-withdrawing groups under mild conditions.
Reductive Alkylation
The amine participates in reductive alkylation to generate secondary or tertiary amines. A notable example involves N-methylation:
| Reagent | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Formamide + LiAlH₄ | THF, reflux | N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Stereochemistry preserved |
This one-pot formylation/reduction sequence (reported in ) maintains the chiral integrity of the starting material, critical for pharmaceutical applications.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound demonstrates reversible protonation behavior:
| Reaction Type | Conditions | Observations | Application | Source |
|---|---|---|---|---|
| Deprotonation | Aqueous NaOH | Free base extraction | Purification steps | |
| Reprecipitation | Diethyl ether | Crystalline salt recovery | Isolation of pure product |
The hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .
Nucleophilic Substitution
The amine acts as a nucleophile in SN2 reactions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc-L-Pro-OH | EDC, HOBt, DMF | Peptide-like conjugate | 95% | |
| Benzyl chloride | K₂CO₃, DCM | N-Benzyl derivative | Not reported |
Coupling reactions with carboxylic acids (e.g., Boc-protected proline) highlight its utility in peptidomimetic synthesis .
Catalytic Hydrogenation
While the tetralin ring is already partially saturated, further hydrogenation may occur:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C | H₂ (1 atm), ethanol | Decahydro derivative | Not observed under mild conditions |
Full saturation of the aromatic ring requires elevated pressures and temperatures beyond typical reaction setups.
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride?
The synthesis typically involves hydrogenation of naphthalene derivatives followed by stereoselective amination. Key steps include:
- Hydrogenation : Use of palladium or platinum catalysts under controlled pressure (1–5 atm) and temperature (50–80°C) to saturate the naphthalene ring .
- Amination : Chiral resolution via enzymatic or chemical methods (e.g., L-tartaric acid derivatives) to isolate the (R)-enantiomer .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Example protocol:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogenation | 60°C, 3 atm H₂, Pd/C | 85% | 90% |
| Resolution | L-DBTA in ethanol | 70% | 98% ee |
| Salt Formation | HCl in diethyl ether | 95% | 99% |
Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the bicyclic structure and substitution pattern .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers; retention times distinguish (R) from (S) forms .
- Mass Spectrometry (HRMS) : Validates molecular weight (183.68 g/mol) and isotopic patterns .
Q. What are the critical physicochemical properties influencing experimental design?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form; logP ≈ 1.5 .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent racemization or degradation .
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity in receptor-binding studies?
The (R)-enantiomer shows higher affinity for serotonin and dopamine receptors compared to the (S)-form, as demonstrated by:
- Radioligand Binding Assays : IC₅₀ values for (R)-enantiomer are 10–100× lower in D₂ receptor models .
- Molecular Dynamics Simulations : Hydrophobic interactions between the tetrahydronaphthalene ring and receptor pockets explain stereoselectivity .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM) may arise from:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters ionization of the amine group .
- Receptor Subtypes : Variability in D₂ vs. 5-HT₁A receptor isoform expression across studies . Mitigation: Standardize protocols using WHO-recommended cell lines (e.g., HEK293-T) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can computational chemistry optimize derivatives of this compound for targeted neuropharmacology?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to α-synuclein or tau proteins .
- QSAR Models : Correlate substituent effects (e.g., fluorine at position 5) with blood-brain barrier permeability (CLogP < 3.0 preferred) . Example QSAR parameter:
| Substituent | Position | BBB Score |
|---|---|---|
| –F | 5 | +0.8 |
| –Cl | 7 | –0.3 |
Methodological Considerations
Q. What analytical techniques troubleshoot low yields in scale-up synthesis?
- Reaction Monitoring : In situ FTIR tracks hydrogenation progress (C=C bond reduction at 1650 cm⁻¹) .
- Byproduct Analysis : GC-MS identifies undesired intermediates (e.g., over-reduced decahydro derivatives) .
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
- Plasma Stability Assays : Incubate with rat plasma (37°C, pH 7.4); HPLC quantifies degradation over 24 hours .
- Light Sensitivity : UV-Vis spectroscopy detects photodegradation products (λmax = 270 nm) .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others observe cytotoxicity?
- Dose-Dependency : Neuroprotection occurs at 1–10 µM, while apoptosis dominates at >50 µM .
- Cell-Type Specificity : Primary neurons vs. glioblastoma lines show divergent mitochondrial responses .
Q. How to reconcile variability in enantiomeric excess (ee) across synthetic batches?
- Catalyst Aging : Recycled chiral catalysts (e.g., Ru-BINAP) lose activity after 3 cycles, reducing ee from 99% to 85% .
- Temperature Gradients : Uneven heating in large reactors induces racemization; optimize with microwave-assisted synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
